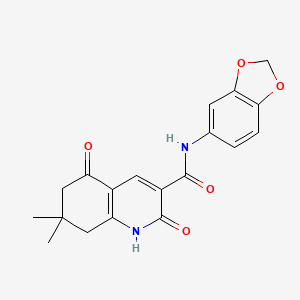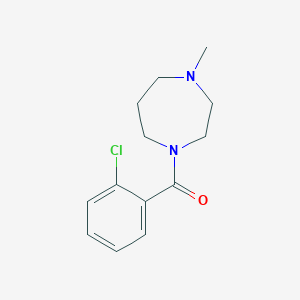![molecular formula C17H17NO2S2 B5305077 2-{2-[(3,4-dimethylphenyl)sulfonyl]ethyl}-1,3-benzothiazole](/img/structure/B5305077.png)
2-{2-[(3,4-dimethylphenyl)sulfonyl]ethyl}-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[(3,4-dimethylphenyl)sulfonyl]ethyl}-1,3-benzothiazole is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMBSB and has been shown to have a wide range of biochemical and physiological effects. The purpose of
Mécanisme D'action
The mechanism of action of DMBSB is not fully understood. However, it has been shown to interact with several proteins and enzymes, leading to its biological effects. DMBSB has been shown to inhibit the activity of protein kinases, which play a crucial role in various signaling pathways. It has also been shown to inhibit the activity of phosphodiesterase 5, which is involved in the regulation of smooth muscle tone.
Biochemical and Physiological Effects:
DMBSB has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties by inhibiting the activity of various enzymes and cytokines involved in the inflammatory response. DMBSB has also been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, DMBSB has been shown to have anti-viral properties by inhibiting the replication of several viruses, including HIV and hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
DMBSB has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It has also been extensively studied for its potential applications in scientific research, which means that there is a wealth of information available on its biological activities. However, there are also some limitations to using DMBSB in lab experiments. It has been shown to have some toxicity in certain cell lines, which means that it may not be suitable for all experiments. Additionally, DMBSB has not been extensively studied in vivo, which means that its potential applications in animal models are not fully understood.
Orientations Futures
There are several future directions for DMBSB research. One potential direction is to further study its anti-inflammatory properties and its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. Another potential direction is to study its potential applications in cancer therapy, particularly in combination with other anti-cancer drugs. Additionally, further research is needed to fully understand the mechanism of action of DMBSB and its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of DMBSB involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 2-aminothiophenol. This reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is purified by recrystallization and characterized using various analytical techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
DMBSB has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. DMBSB has been used as a tool compound to study the role of protein kinases in various signaling pathways. It has also been shown to inhibit the activity of several enzymes, including phosphodiesterase 5 and 11β-hydroxysteroid dehydrogenase type 1.
Propriétés
IUPAC Name |
2-[2-(3,4-dimethylphenyl)sulfonylethyl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S2/c1-12-7-8-14(11-13(12)2)22(19,20)10-9-17-18-15-5-3-4-6-16(15)21-17/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQGTLCMLZXJBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)CCC2=NC3=CC=CC=C3S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[(3,4-Dimethylphenyl)sulfonyl]ethyl}-1,3-benzothiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,6-dimethylphenyl)imino]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B5304997.png)


![4-({[(4-methoxyphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5305019.png)

![methyl 2-[5-(4-hydroxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5305033.png)
![N-cyclopropyl-N-(3-phenylprop-2-yn-1-yl)pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5305034.png)
![[1-(2,4-dimethoxy-3-methylbenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5305048.png)
![N-[2-(cyclopropylamino)-2-oxoethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5305050.png)
![4-(hydroxymethyl)-1-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}piperidin-4-ol](/img/structure/B5305052.png)
![allyl 5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5305068.png)
![4-benzyl-3-ethyl-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5305085.png)

![2-(4-chlorophenyl)-4-[5-(pyrrolidin-1-ylmethyl)-2-furoyl]morpholine](/img/structure/B5305099.png)